methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate
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Overview
Description
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate is an organic compound with a complex structure It is characterized by the presence of multiple methyl and methoxycarbonyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of 3-methoxycarbonyl-2,4,6-trimethylphenylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine: Investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
Ethyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Methyl 3-[4-(3-carboxy-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate: Contains a carboxylic acid group instead of a methoxycarbonyl group, leading to different chemical behavior.
Uniqueness
Methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate is unique due to the presence of multiple methyl and methoxycarbonyl groups, which confer specific reactivity and stability. These functional groups make it a versatile compound for various applications, from organic synthesis to material science.
Properties
Molecular Formula |
C28H30O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-15-13-17(3)25(27(29)31-7)19(5)23(15)21-9-11-22(12-10-21)24-16(2)14-18(4)26(20(24)6)28(30)32-8/h9-14H,1-8H3 |
InChI Key |
IANUDESWVWHOND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=CC=C(C=C2)C3=C(C(=C(C=C3C)C)C(=O)OC)C)C)C(=O)OC)C |
Origin of Product |
United States |
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